molecular formula C11H13Cl2F2N5O2S B10959333 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10959333
M. Wt: 388.2 g/mol
InChI Key: NWPCNUHXJTZASI-UHFFFAOYSA-N
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Description

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple halogen substitutions and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The process often starts with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group and halogen substitutions. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonyl chlorides. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-dichloro-1H-imidazol-2-yl)-methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(trifluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluoromethyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13Cl2F2N5O2S

Molecular Weight

388.2 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H13Cl2F2N5O2S/c1-6-8(5-20(16-6)11(14)15)23(21,22)18(2)4-7-9(12)10(13)19(3)17-7/h5,11H,4H2,1-3H3

InChI Key

NWPCNUHXJTZASI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C)C(F)F

Origin of Product

United States

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